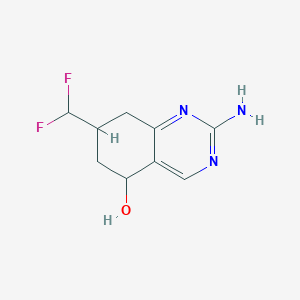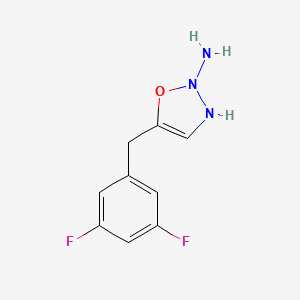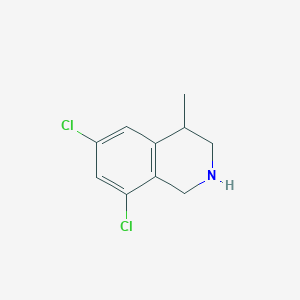
5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid: is a heterocyclic compound with the molecular formula C11H10N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylbenzoic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced cinnoline derivatives.
Substitution: Formation of acyl chloride derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various quinoline and cinnoline derivatives .
Biology and Medicine: In medicinal chemistry, 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown activity against various bacterial strains and cancer cell lines .
Industry: The compound is used in the development of new materials with specific electronic and optical properties. It is also investigated for its potential use in agrochemicals .
Mechanism of Action
The exact mechanism of action of 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid varies depending on its application. In antimicrobial activity, it is believed to inhibit bacterial DNA gyrase, thereby preventing DNA replication. In anticancer applications, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Oxolinic acid: A quinoline derivative with similar antibacterial properties.
Nalidixic acid: Another quinoline derivative used as an antibacterial agent.
4-Hydroxy-2-quinolones: Compounds with similar structural features and biological activities
Uniqueness: 5,8-Dimethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at positions 5 and 8 enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5,8-dimethyl-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-5-3-4-6(2)8-7(5)10(14)9(11(15)16)13-12-8/h3-4H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
YFULMZFPUIBTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NN=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)


![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)



![N-isobutylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11890099.png)
![3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B11890107.png)
